1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone
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Overview
Description
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone is a complex organic compound that features a combination of isoquinoline, pyrrolidine, and diphenylethanone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor, the isoquinoline ring can be synthesized through Pictet-Spengler or Bischler-Napieralski reactions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via cyclization reactions involving amines and aldehydes or ketones.
Coupling with Diphenylethanone: The final step involves coupling the isoquinoline-pyrrolidine intermediate with diphenylethanone, possibly through a Friedel-Crafts acylation or similar reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible use in the synthesis of materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone: can be compared with other compounds containing isoquinoline or pyrrolidine moieties, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O/c30-27(26(22-10-3-1-4-11-22)23-12-5-2-6-13-23)29-18-16-25(20-29)28-17-15-21-9-7-8-14-24(21)19-28/h1-14,25-26H,15-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVCQWXZDKBLQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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